molecular formula C23H22ClNO3 B5487785 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No.: B5487785
M. Wt: 395.9 g/mol
InChI Key: DLTHZENQQJCRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as TC-2153, is a small molecule that has been identified as a potential therapeutic agent for various neurological disorders.

Mechanism of Action

7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is believed to exert its therapeutic effects by modulating the activity of the Rac1 protein, which is involved in various cellular processes, including cell migration, proliferation, and survival. This compound has been shown to inhibit the activity of Rac1, leading to reduced neurodegeneration and improved cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol for lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of research is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of research is to develop more efficient synthesis methods for this compound, which could improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Conclusion:
In conclusion, this compound is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its ability to modulate the activity of the Rac1 protein and its biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with 3-methoxybenzylamine to form an intermediate product. The intermediate product is then subjected to a series of reactions, including cyclization and reduction, to yield this compound. The synthesis method has been described in detail in a research article by Cai et al. (2012).

Scientific Research Applications

7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases. This compound has also been investigated for its potential as a treatment for drug addiction and depression.

Properties

IUPAC Name

7-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-27-21-7-2-4-16(10-21)14-25-8-9-28-23-19(15-25)11-18(13-22(23)26)17-5-3-6-20(24)12-17/h2-7,10-13,26H,8-9,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTHZENQQJCRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC3=C(C2)C=C(C=C3O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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